1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Description
Historical Development of Azaindole Chemistry
The development of azaindole chemistry traces its origins to the early 20th century investigations into indigoid dyes, where scientists sought to synthesize pyridine analogues of indigo. These initial synthetic endeavors, while unsuccessful in their original aims, laid the foundation for understanding the unique chemical properties of azaindole systems. The first significant breakthrough occurred in 1941 when Kagi successfully obtained 7-azaoxindole through the cyclization of 2-aminopyrid-3-ylacetic acid, subsequently converting it into 7-azaisatin and 7-azaindigoid vat dyes. This marked the beginning of systematic exploration into azaindole chemistry.
The historical development was marked by several key synthetic methodologies. The Madelung method, adapted from indole synthesis, became instrumental in preparing azaindole derivatives, though yields varied significantly depending on the specific isomer targeted. For instance, the synthesis of 4-azaindole achieved yields of 20%, while 7-azaindole yields were limited to 3%, demonstrating the inherent challenges in azaindole synthesis. The development progressed through various synthetic innovations, including photochemical methods and metal-catalyzed approaches, each contributing to the expansion of accessible azaindole structures.
The discovery of naturally occurring azaindoles further accelerated research interest. The identification of 7-azaindole in the lepidine fraction of coal-tar in 1943 by Kruber provided the first naturally occurring example of an unsubstituted azaindole. Subsequently, the isolation of complex azaindole-containing natural products such as Variolin B and deoxyvariolin B from Antarctic sponges revealed the biological significance of these heterocyclic systems. These natural products exhibited potent cytotoxic activity against various cancer cell lines, establishing azaindoles as privileged structures in drug discovery.
Significance of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) in Heterocyclic Chemistry
The 7-azaindole system, formally known as 1H-Pyrrolo[2,3-b]pyridine, occupies a unique position in heterocyclic chemistry due to its exceptional bioisosteric properties relative to indole and purine systems. The structural modification involving the replacement of a carbon-hydrogen fragment with a nitrogen atom fundamentally alters the physicochemical properties while maintaining essential pharmacophoric features. This isosteric replacement results in enhanced aqueous solubility, favorable absorption, distribution, metabolism, and excretion properties, as well as improved pharmacokinetic profiles.
The significance of the 7-azaindole framework is evidenced by its prevalence in biologically active molecules. Among the four azaindole isomers (4-, 5-, 6-, and 7-azaindoles), the 7-azaindole moiety appears most frequently in pharmacologically active compounds. This preference stems from its ability to form optimal hydrogen bonding interactions with biological targets, particularly protein kinases. The biostructural analysis reveals that the two nitrogen atoms of the azaindole framework form hydrogen bonds with the hinge region of protein kinases, mimicking the bonding pattern of adenine in natural substrate adenosine triphosphate.
The photophysical properties of 7-azaindole have made it particularly valuable as a fluorescent probe in biological systems. As the chromophoric moiety of 7-azatryptophan, it serves as an alternative to tryptophan for optical probing of protein structure and dynamics. The compound exhibits red-shifted absorption and emission compared to tryptophan, single exponential fluorescence decay in aqueous solutions, and environment-sensitive emission properties. These characteristics enable precise monitoring of protein conformational changes and local environmental variations.
Research has demonstrated that 7-azaindole derivatives show remarkable therapeutic potential across diverse disease areas. The framework has yielded clinical candidates such as AZD6738, which inhibits ataxia telangiectasia mutated and Rad3 related kinase for cancer treatment. Additionally, compounds like URMC-099 have shown neuroprotective and anti-neuroinflammatory properties in models of human immunodeficiency virus-1 associated neurocognitive disorders through mixed lineage kinase 3 and leucine-rich repeat kinase 2 inhibition.
Classification and Nomenclature of Pyrrolopyridine Derivatives
Pyrrolopyridine derivatives encompass a family of heterocyclic compounds characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. The classification system recognizes six distinct isomeric forms based on the relative positioning of the nitrogen atoms and the fusion pattern between the rings. These isomers are systematically designated as pyrrolo[3,4-b]pyridine, pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, pyrrolo[3,4-c]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-c]pyridine.
The nomenclature system for pyrrolopyridines follows International Union of Pure and Applied Chemistry guidelines, with specific attention to the numbering system that indicates the fusion points between the rings. Alternative naming systems have historically been employed, including the term "pyrindoles" and "azaindoles," with the latter becoming the preferred designation in contemporary literature. The azaindole terminology specifically refers to the relationship with indole structures, emphasizing the bioisosteric nature of the nitrogen substitution.
Table 1: Classification of Pyrrolopyridine Isomers
| Isomer Type | IUPAC Name | Alternative Names | Nitrogen Positions | Natural Occurrence |
|---|---|---|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 4-Pyrindole | N-4 | Rare |
| 5-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | 5-Pyrindole | N-5 | Moderate |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | Harmyrine | N-6 | Common |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | 7-Pyrindole | N-7 | Most Common |
The structural classification extends to substituent patterns, which significantly influence biological activity and physicochemical properties. Substitution patterns are designated by numerical positions corresponding to the carbon and nitrogen atoms in the fused ring system. For the 7-azaindole system specifically, positions 1, 3, and 5 represent the most pharmacologically relevant sites for derivatization. The introduction of substituents at these positions enables fine-tuning of molecular properties including lipophilicity, hydrogen bonding capacity, and metabolic stability.
Contemporary classification systems also recognize functional group categories that confer specific biological activities. Sulfonyl-protected derivatives, such as those bearing 4-methylphenylsulfonyl groups, represent an important class that provides synthetic versatility while maintaining the core azaindole pharmacophore. Similarly, trifluoromethyl-substituted derivatives constitute a distinct category characterized by enhanced metabolic stability and altered electronic properties.
Positioning of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- Derivative in Chemical Literature
The specific compound 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- occupies a strategic position within the broader landscape of azaindole derivatives, representing the intersection of several important medicinal chemistry strategies. The compound, bearing Chemical Abstracts Service registry number 1036027-56-1, exemplifies the modern approach to heterocyclic drug design through the incorporation of multiple functional elements that address distinct pharmaceutical challenges.
The 4-methylphenylsulfonyl (tosyl) protecting group at the N-1 position serves multiple synthetic and pharmacological functions. From a synthetic perspective, this moiety provides enhanced stability during chemical transformations while enabling selective functionalization at other positions. The tosyl group also modulates the compound's physicochemical properties, contributing to improved solubility characteristics and altered molecular recognition patterns. This protection strategy has become increasingly prevalent in azaindole medicinal chemistry, as evidenced by the numerous tosyl-protected derivatives appearing in pharmaceutical patents and research publications.
The trifluoromethyl substituent at the 5-position represents a critical structure-activity relationship modification that has gained prominence in contemporary drug design. This functional group imparts several advantageous properties including enhanced metabolic stability, increased lipophilicity, and altered electronic distribution within the heterocyclic framework. The strategic placement of the trifluoromethyl group at the 5-position specifically has been associated with improved binding affinity to various biological targets, particularly those involving kinase inhibition mechanisms.
Table 2: Chemical Properties of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | Computational Analysis |
| Molecular Weight | 340.3 g/mol | Mass Spectrometry |
| XLogP3-AA | 3.7 | Partition Coefficient Calculation |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 6 | Structural Analysis |
| Rotatable Bonds | 2 | Conformational Analysis |
| Topological Polar Surface Area | Not Specified | Computational Method |
The literature positioning of this derivative reflects its role as both a synthetic intermediate and a potential therapeutic agent. The compound appears in patents related to kinase inhibitor development, reflecting the established relationship between azaindole structures and protein kinase modulation. The specific substitution pattern suggests applications in areas where enhanced pharmacokinetic properties are essential, such as central nervous system penetration or oral bioavailability optimization.
Recent synthetic methodologies have demonstrated efficient routes to access this specific derivative through metal-catalyzed cross-coupling reactions and functional group manipulations. The compound serves as a valuable building block for further derivatization, enabling the construction of more complex molecular architectures while maintaining the essential azaindole pharmacophore. This synthetic accessibility has contributed to its adoption in medicinal chemistry programs targeting diverse therapeutic areas including oncology, neurology, and infectious diseases.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-10-2-4-13(5-3-10)23(21,22)20-7-6-11-8-12(15(16,17)18)9-19-14(11)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVQAUOKDXQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145839 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036027-56-1 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036027-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways. The interaction between 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the receptor’s active site, preventing the phosphorylation of tyrosine residues and subsequent activation of signaling cascades. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It also significantly reduces the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis. Additionally, 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, by inhibiting FGFR-mediated activation. This results in altered gene expression and cellular metabolism, contributing to its anti-cancer effects.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor, inhibiting its kinase activity. This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. Additionally, the presence of the trifluoromethyl group enhances the binding affinity of the compound to the receptor, increasing its inhibitory potency. These interactions lead to the inhibition of FGFR-mediated signaling, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have demonstrated sustained inhibitory effects on FGFR activity and consistent anti-proliferative effects on cancer cells. Prolonged exposure to the compound may lead to adaptive resistance mechanisms in some cell lines, necessitating combination therapies to maintain efficacy.
Dosage Effects in Animal Models
In animal models, the effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- vary with different dosages. Low to moderate doses have been effective in inhibiting tumor growth without causing significant toxicity. Higher doses may result in adverse effects, including hepatotoxicity and gastrointestinal disturbances. The compound exhibits a dose-dependent response, with a threshold effect observed at certain concentrations. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some biological activity, contributing to the overall pharmacological effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound within tissues is influenced by its physicochemical properties, including lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is critical for its activity and function. The compound predominantly localizes to the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins. Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, the presence of targeting signals within the compound’s structure can direct it to specific subcellular compartments, enhancing its efficacy.
Activité Biologique
1H-Pyrrolo[2,3-b]pyridine derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and as phosphodiesterase (PDE) inhibitors. This article focuses on the compound 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-, exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is , characterized by the presence of a pyrrolo[2,3-b]pyridine core with a sulfonyl group and a trifluoromethyl substituent. This unique structure contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that certain derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h showed significant FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. It inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .
Table 1: FGFR Inhibition by Compound 4h
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
This data indicates that compound 4h has a promising profile as an anticancer agent targeting FGFR pathways.
Phosphodiesterase Inhibition
Another significant aspect of this compound is its activity as a selective inhibitor of phosphodiesterase 4B (PDE4B). In vitro studies revealed that it significantly inhibited TNF-α release from macrophages exposed to inflammatory stimuli, indicating its potential use in treating inflammatory diseases . The selectivity against other CNS receptors suggests a low risk of side effects associated with broader receptor inhibition.
Table 2: PDE Inhibition Profile
| PDE Type | Inhibition (%) at 10 µM |
|---|---|
| PDE4B | Significant |
| PDE3B | 87% |
| Other PDEs | <50% |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For example, the introduction of various aryl groups has been shown to enhance potency against PDE4B. The size and electronic nature of substituents at specific positions on the pyrrole ring can modulate both selectivity and efficacy .
Case Studies
In a notable case study involving the synthesis and evaluation of various derivatives, compound 11h was identified as a potent PDE4B inhibitor with acceptable ADME properties. It exhibited equipotent activity compared to rolipram, a well-known PDE inhibitor . This highlights the therapeutic potential of these compounds in managing conditions like depression and inflammation.
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have demonstrated that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer properties. For instance, a series of derivatives were found to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One compound, identified as 4h , showed IC50 values of 7 nM against FGFR1 and significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro . This highlights the potential for developing targeted cancer therapies using these derivatives.
Anti-inflammatory Effects
Another important application is in the treatment of inflammatory diseases. Certain derivatives have been identified as selective phosphodiesterase 4B (PDE4B) inhibitors, which play a crucial role in the modulation of inflammatory responses. For example, compound 11h demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli . This suggests that pyrrolo[2,3-b]pyridine compounds could be effective in managing conditions characterized by excessive inflammation.
Neurological Applications
The ability of these compounds to penetrate the blood-brain barrier makes them candidates for treating central nervous system (CNS) disorders. The aforementioned PDE4B inhibitors also showed promise in preclinical testing for CNS diseases due to their favorable pharmacokinetic properties and selectivity against CNS receptors .
Synthesis and Structural Variations
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multicomponent reactions that allow for the introduction of various functional groups. Recent studies have reported methods that utilize inexpensive starting materials while achieving high yields of biologically active compounds .
Table 1: Summary of Biological Activities and Targeted Pathways
| Compound | Biological Activity | Targeted Pathway | Reference |
|---|---|---|---|
| 4h | FGFR Inhibition | Cancer Therapy | |
| 11h | PDE4B Inhibition | Anti-inflammatory | |
| Various | TNIK Inhibition | Immune Modulation |
Case Studies
Several case studies have highlighted the effectiveness of these compounds:
- A study focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues reported significant antiproliferative activity against various cancer cell lines, emphasizing their potential as anticancer agents .
- Another investigation into the structure-activity relationship (SAR) among these compounds revealed that modifications at specific positions greatly influence their inhibitory potency against target enzymes like PDE4B and kinases involved in cancer progression .
Comparaison Avec Des Composés Similaires
Structural Features
The target compound’s key structural differentiators are its 1-tosyl and 5-CF₃ substituents. Below is a comparative analysis with analogous pyrrolo[2,3-b]pyridine derivatives:
Key Observations :
Key Observations :
Key Observations :
- The CF₃ group in the target compound is strategically positioned to interact with FGFR1’s hydrophobic pocket, a design principle shared with other kinase inhibitors .
- Analogs with methoxyphenyl or ethynyl groups () lack explicit activity data but may prioritize structural diversity over target specificity .
Physicochemical Properties
Substituents critically influence logP, solubility, and stability:
- Target Compound : The tosyl group increases polarity (improving aqueous solubility), while CF₃ enhances metabolic stability .
- 5-Bromo derivatives (): Higher lipophilicity may compromise solubility but improve membrane permeability .
- Morpholinylmethyl-substituted analogs (): The morpholine ring boosts solubility via hydrogen bonding, a trait advantageous for oral bioavailability .
Méthodes De Préparation
Formation of the Pyrrolo[2,3-b]pyridine Core
The starting material is often 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine), which can be synthesized or procured commercially. This core is essential for subsequent functionalization steps.
Bromination at the 3-Position
Selective bromination is performed using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform, dichloromethane, or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. The reaction time varies from 10 minutes to several hours depending on reagent concentration and temperature.
- Example: Treatment of the intermediate with NBS and triethylamine in dichloromethane at room temperature for 1 to 16 hours achieves selective bromination at the 3-position.
Introduction of the Tosyl (p-Toluenesulfonyl) Group
The N-1 position is protected by tosylation using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as aqueous sodium hydroxide or organic bases like triethylamine. The reaction is typically carried out in dichloromethane at 0 °C to room temperature over 1 to 12 hours.
- Alternative anhydrous conditions involve treatment with lithium diisopropylamide (LDA) in THF at -78 °C to -40 °C, followed by addition of tosyl chloride.
Incorporation of the Trifluoromethyl Group
The 5-(trifluoromethyl) substituent can be introduced via palladium-catalyzed cross-coupling reactions using trifluoromethylated boronic acids or trifluoromethylating reagents. The Suzuki coupling is a common method here:
- Conditions: 5-bromo-7-azaindole derivative is reacted with trifluoromethylphenylboronic acid in the presence of Pd catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, in a dioxane/water mixture at about 80 °C to reflux for 1 to 16 hours under nitrogen atmosphere.
Workup and Purification
After reaction completion, the mixture is cooled and acidified (e.g., with 6N HCl), followed by extraction with ethyl acetate. The organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
Ion-exchange resins (e.g., DOWEX 50WX2-400) can be used to remove impurities and isolate the product. The resin is washed with methanol and dichloromethane, and the product is released by washing with ammonia in methanol.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Bromination | Br2 or NBS + triethylamine | 0 °C to RT | 10 min to 16 h | Chloroform, DCM, THF | Selective for 3-position bromination |
| Tosylation | p-Toluenesulfonyl chloride + NaOH or LDA | 0 °C to RT (-78 °C to RT for LDA) | 1 to 12 h (30 min to 3 h for LDA method) | DCM, THF | N-1 tosyl protection |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, K2CO3 | 80 °C to reflux | 1 to 16 h | Dioxane/water | Introduction of trifluoromethyl group |
| Workup & Purification | Acidification, extraction, drying, ion-exchange resin | RT | 1 to 3 h | Ethyl acetate, methanol, DCM | Purification and isolation |
Research Findings and Analysis
- The Suzuki coupling method is well-established and provides high regioselectivity and yield for introducing aryl and trifluoromethyl substituents on the pyrrolo[2,3-b]pyridine core.
- Bromination with NBS is preferred for mild conditions and selectivity.
- Tosylation protects the nitrogen and improves solubility and stability of intermediates, facilitating further transformations.
- Use of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ensures efficient cross-coupling.
- Ion-exchange resin purification is effective in removing inorganic salts and residual catalysts.
Q & A
Q. Table 1: IC Values for Key Derivatives
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| 6c* | 112 | 148 | 305 |
| *6c: 5-(4-Trifluoromethylphenyl)-3-nitro derivative |
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : identifies substituent patterns (e.g., trifluoromethyl singlet at δ -62 ppm in ).
- LC-MS : Confirms molecular weight (e.g., [M+H] at m/z 399.08) and purity (>98% via UV detection at 254 nm) .
- X-ray Crystallography : Resolves binding modes in FGFR1 complexes (e.g., hydrogen bonding with Asp641) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer: Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 1 mM) affect IC. Standardize using kinase profiling panels .
- Cell Line Selection : FGFR1-amplified vs. wild-type models (e.g., 4T1 breast cancer cells vs. HEK293) yield divergent results. Validate with isogenic cell lines .
- Metabolic Stability : Trifluoromethyl groups improve half-life in hepatic microsomes (e.g., t: 120 min vs. 45 min for non-CF analogs) .
Advanced: What computational strategies support the design of derivatives with enhanced selectivity for FGFR isoforms?
Answer:
- Molecular Docking : Use FGFR1 crystal structures (PDB: 3RHX) to model interactions. The sulfonyl group occupies a hydrophobic cleft in FGFR1/2/3 but not FGFR4 .
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substitutions (e.g., replacing CF with Cl reduces FGFR1 binding by 2.1 kcal/mol) .
- MD Simulations : Analyze conformational stability of the pyrrolopyridine core in solvent (e.g., water vs. DMSO) to optimize solubility .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C under inert gas (Ar/N) to prevent oxidation of the sulfonyl group.
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis.
- Stability Monitoring : Track degradation via HPLC every 6 months; discard if purity drops below 95% .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?
Answer:
- Lipophilicity : CF increases logP by ~0.5 units, enhancing membrane permeability (P: 12 × 10 cm/s vs. 8 × 10 for CH) .
- Metabolic Resistance : CF reduces CYP3A4-mediated oxidation, increasing plasma half-life (t: 4.2 h vs. 1.8 h) .
- Toxicity : Lower hepatotoxicity (ALT levels: 25 U/L vs. 80 U/L) due to reduced reactive metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
